1-(4-Ethoxybenzyl)-1,4-diazepane

Beschreibung

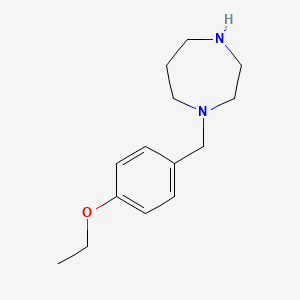

1-(4-Ethoxybenzyl)-1,4-diazepane is a seven-membered cyclic amine derivative featuring a 1,4-diazepane core substituted with a 4-ethoxybenzyl group. The compound’s structure combines the conformational flexibility of the diazepane ring with the aromatic and electronic properties imparted by the ethoxybenzyl moiety.

Its molecular formula is inferred as C₁₄H₂₁N₂O (calculated molecular weight: ~233.33 g/mol), though explicit data are unavailable in the provided evidence.

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

1-[(4-ethoxyphenyl)methyl]-1,4-diazepane |

InChI |

InChI=1S/C14H22N2O/c1-2-17-14-6-4-13(5-7-14)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |

InChI-Schlüssel |

DWXHQPJIOMNKCL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CN2CCCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzyl)-1,4-diazepane typically involves the reaction of 4-ethoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Ethoxybenzyl chloride+1,4-diazepaneBase, Solventthis compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxybenzyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxybenzyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxybenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

*LogP values estimated using fragment-based methods.

Biologische Aktivität

1-(4-Ethoxybenzyl)-1,4-diazepane is a compound belonging to the class of 1,4-diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various physiological processes.

Research indicates that this compound and its derivatives exhibit significant biological activity through their interaction with specific molecular targets. Notably, they have been studied for their role as inhibitors of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to antithrombotic effects without prolonging bleeding times, making these compounds promising candidates for anticoagulant therapy .

Pharmacological Properties

This compound has shown potential in various pharmacological contexts:

- T-Type Calcium Channel Blockade : Certain derivatives of 1,4-diazepane have been identified as selective T-type calcium channel blockers. This activity is significant for conditions related to calcium channel dysregulation .

- Antithrombotic Activity : The compound's ability to inhibit fXa suggests its utility in developing new antithrombotic agents. For instance, a derivative demonstrated an IC50 value of 6.8 nM against fXa, indicating potent inhibitory activity .

Study on T-Type Calcium Channels

A study evaluated various 1,4-diazepane derivatives for their efficacy as T-type calcium channel blockers. Among the compounds tested, those with an ethoxybenzyl substituent exhibited favorable selectivity and pharmacokinetic properties, suggesting their potential for treating conditions like epilepsy and chronic pain .

Antithrombotic Evaluation

In a separate investigation focusing on anticoagulant properties, a series of novel 1,4-diazepane derivatives were synthesized and tested for fXa inhibition. The results highlighted that some derivatives not only inhibited fXa effectively but also did so without significant adverse effects on bleeding time, supporting their therapeutic potential in managing thrombotic disorders .

Data Table: Summary of Biological Activities

| Compound | Target | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| This compound | Factor Xa | Inhibition | 6.8 nM | Potent antithrombotic activity |

| Various 1,4-diazepane derivatives | T-type Calcium Channels | Blockade | Not specified | Selective over hERG channels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.